molecular formula C12H15F2NO2 B2897381 Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate CAS No. 2248258-92-4

Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate

Cat. No.: B2897381
CAS No.: 2248258-92-4
M. Wt: 243.254
InChI Key: VSUGZPIIRSKWIH-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butyl group, an amino group, and a difluorophenyl group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate typically involves the reaction of tert-butyl acetate with 2,4-difluoroaniline in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The difluorophenyl group can be reduced to form a mono-fluorinated or non-fluorinated phenyl group.

    Substitution: The acetate group can be substituted with other functional groups, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids, such as sodium hydroxide or sulfuric acid, to facilitate the reaction.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Mono-fluorinated or non-fluorinated phenyl derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-2-(2,4-dichlorophenyl)acetate: Similar structure but with chlorine atoms instead of fluorine atoms.

    Tert-butyl 2-amino-2-(2,4-dibromophenyl)acetate: Similar structure but with bromine atoms instead of fluorine atoms.

    Tert-butyl 2-amino-2-(2,4-dimethylphenyl)acetate: Similar structure but with methyl groups instead of fluorine atoms.

Uniqueness

The presence of fluorine atoms in tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chlorinated, brominated, or methylated analogs. These properties can enhance its biological activity and make it a valuable compound for drug development and other applications.

Properties

IUPAC Name

tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2/c1-12(2,3)17-11(16)10(15)8-5-4-7(13)6-9(8)14/h4-6,10H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUGZPIIRSKWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=C(C=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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